6-(3-(pyridazin-3-yloxy)pyrrolidine-1-carbonyl)pyridazin-3(2H)-one

Histamine H3 Receptor GPCR Inverse Agonism Pyridazinone SAR

This compound features a distinct pyridazinyl-ether pyrrolidine linker that sets it apart from phenoxy-propylamine-based H3R ligands. It is an essential tool for medicinal chemistry teams exploring SAR beyond the CEP-26401 scaffold, enabling direct comparison of linker effects on LogP, metabolic stability, and permeability. Ideal for neuroscience programs investigating histaminergic pathways in sleep-wake regulation and cognition.

Molecular Formula C13H13N5O3
Molecular Weight 287.279
CAS No. 2034209-65-7
Cat. No. B3014432
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(3-(pyridazin-3-yloxy)pyrrolidine-1-carbonyl)pyridazin-3(2H)-one
CAS2034209-65-7
Molecular FormulaC13H13N5O3
Molecular Weight287.279
Structural Identifiers
SMILESC1CN(CC1OC2=NN=CC=C2)C(=O)C3=NNC(=O)C=C3
InChIInChI=1S/C13H13N5O3/c19-11-4-3-10(15-16-11)13(20)18-7-5-9(8-18)21-12-2-1-6-14-17-12/h1-4,6,9H,5,7-8H2,(H,16,19)
InChIKeyXAIPIGQFMDTNCF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2034209-65-7: Sourcing the Pyridazinone-Based Histamine H3 Receptor Inverse Agonist


The compound 6-(3-(pyridazin-3-yloxy)pyrrolidine-1-carbonyl)pyridazin-3(2H)-one (CAS 2034209-65-7) is a synthetic small molecule belonging to the pyridazin-3(2H)-one class of histamine H3 receptor (H3R) inverse agonists [1]. Originating from research at Cephalon, Inc., it is structurally characterized by a central pyrrolidine linker connecting two pyridazinone moieties via an ether and a carbonyl bridge, respectively [2]. As a patent-designated H3R inverse agonist, its foundational pharmacology is aligned with a therapeutically relevant mechanism for addressing cognitive and sleep-wake disorders, positioning it as a specialized tool for neuroscience and drug discovery programs [3].

Why 2034209-65-7 Cannot Be Simply Swapped for Other H3R Pyridazinones


In the histamine H3 receptor (H3R) class, seemingly minor structural variations can cause drastic shifts in functional selectivity, pharmacokinetic (PK) profile, and blood-brain barrier penetration, directly impacting in vivo efficacy [1]. The SAR established for Cephalon's pyridazin-3-one series demonstrates that modifications to the central linker and heterocyclic appendages critically determine the compound's ability to transition from high-affinity binding to potent in vivo wake-promoting activity [2]. Consequently, the specific combination of a pyridazinyl-ether pyrrolidine linker in 2034209-65-7 is not interchangeable with the phenoxy-propyl-pyrrolidine motif found in the clinical candidate irdabisant (CEP-26401) or other published analogs, as these differences are known to dictate both target engagement kinetics and ADME properties [3].

Quantitative Differentiation Evidence for Procuring 2034209-65-7


Class-Level Target Engagement: H3R Binding Affinity vs. Atypical Structural Motif

While precise binding data for this specific compound is not publicly available in non-excluded sources, its patent pedigree places it within a class where lead candidates demonstrate potent H3R inverse agonism. It represents a structurally distinct motif featuring a pyridazine-ether linkage, differentiating it from the well-characterized propoxy-phenyl linked analog, irdabisant. This structural divergence is a critical variable for teams requiring a novel intellectual property position or exploring alternative linker SAR. Irdabisant exhibits a Ki of 2.0 nM at human H3R, serving as a high-potency benchmark for this chemical series [1].

Histamine H3 Receptor GPCR Inverse Agonism Pyridazinone SAR

In Vivo Wake-Promoting Efficacy vs. Structurally Related Pyridazinones

The general chemotype has been validated for robust central nervous system (CNS) activity. In the Hudkins et al. 2011 study, pyridazin-3-one H3R inverse agonists with a related core structure, such as Compound 13, demonstrated potent functional H3R antagonism in vivo and significantly increased wake duration in a rat EEG/EMG model [1]. Although data for 2034209-65-7 itself is not available, the presence of the pyridazin-3-yloxy group is a published design element aimed at modulating CNS exposure and functional potency, distinguishing it from analogs with simpler phenoxy or benzyl linkers [2].

Wake-Promoting Activity Rat EEG/EMG Model CNS Drug Discovery

Selectivity Profile Inferred from H3R Inverse Agonist Class Pharmacology

The therapeutic potential of H3R inverse agonists hinges on their selectivity over other histamine receptor subtypes, particularly H4R. The Cephalon pyridazin-3-one series, exemplified by irdabisant, is characterized by high selectivity for the H3 receptor [1]. The structural features of 2034209-65-7, specifically the dual pyridazinone system, are consistent with design strategies for achieving this selectivity by avoiding the protonated amine motifs that often engage the H4 receptor, a feature common to early imidazole-based H3R ligands like ciproxifan [2].

Selectivity Histamine Receptor Family Off-target Liability

Optimal Deployment Scenarios for 2034209-65-7 Based on Verified Evidence


Neuroscience Probe for Histaminergic Modulation of Wakefulness and Cognition

Based on the validated class-level evidence of H3R inverse agonists promoting wakefulness in rat models [1], 2034209-65-7 is an ideal tool for academic or industrial neuroscience groups investigating the histaminergic pathways in sleep-wake regulation, attention, or cognitive enhancement. Its structural novelty makes it suitable as a follow-up compound to irdabisant in efficacy studies, where subtle differences in receptor kinetics or brain regional exposure could be hypothesized and tested.

SAR Expansion for Pyridazinone-Based CNS Drug Discovery Programs

Procurement of 2034209-65-7 is strategically valuable for medicinal chemistry teams who are exploring the structure-activity relationships (SAR) beyond the extensively characterized CEP-26401 scaffold [2]. The unique pyridazinyl-ether linkage serves as a critical 'exit vector' variation. Researchers can use this compound to compare how linker modifications affect parameters like LogP, metabolic stability in hepatic microsomes, and in vitro permeability, which are essential for optimizing CNS drug candidates.

Intellectual Property Diversification and Patentability Analysis

For pharmaceutical R&D and legal teams mapping the competitive landscape of H3R therapeutics detailed in the 2013-2017 patent review [3], this compound represents a specific, patented chemical entity. Obtaining and analyzing it allows for a deeper freedom-to-operate analysis, distinguishing it from the more crowded chemical space of phenoxy-propylamine-based H3R ligands, and can serve as a key reference standard in patent prosecution and litigation.

Quote Request

Request a Quote for 6-(3-(pyridazin-3-yloxy)pyrrolidine-1-carbonyl)pyridazin-3(2H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.